

Potential off-target effects of Tioxolone in research

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Compound of Interest

Compound Name: Tioxolone (Standard)

Cat. No.: B001104

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Technical Support Center: Tioxolone Research

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Tioxolone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of Tioxolone?

A1: The primary and most well-characterized target of Tioxolone is Carbonic Anhydrase I (CAI), a metalloenzyme for which it is a potent inhibitor with a K_i of 91 nM.^{[1][2][3]} It exhibits selectivity for CAI over other carbonic anhydrase isoforms.^[1]

Q2: Is Tioxolone an active drug molecule upon administration?

A2: Tioxolone can act as a prodrug. In the active site of Carbonic Anhydrase II (CAII), it can be cleaved to form 4-mercaptobenzene-1,3-diol, which is the active inhibitor that binds to the zinc active site via its thiol group.

Q3: Are there any known cellular pathways modulated by Tioxolone beyond its primary target?

A3: Yes, Tioxolone has been identified as a potent inducer of autophagy.^{[4][5]} This effect has been shown to be independent of the mTOR signaling pathway, a common regulator of

autophagy.[5]

Q4: Has Tioxolone been screened for off-target activities against broader target classes like kinases or GPCRs?

A4: Based on publicly available data, comprehensive off-target screening data for Tioxolone against large panels of kinases, G-protein coupled receptors (GPCRs), or other target classes is not readily available. Therefore, researchers should exercise caution and consider performing their own off-target profiling, especially when observing unexpected phenotypes.

Q5: What are some potential off-target liabilities for compounds structurally related to Tioxolone?

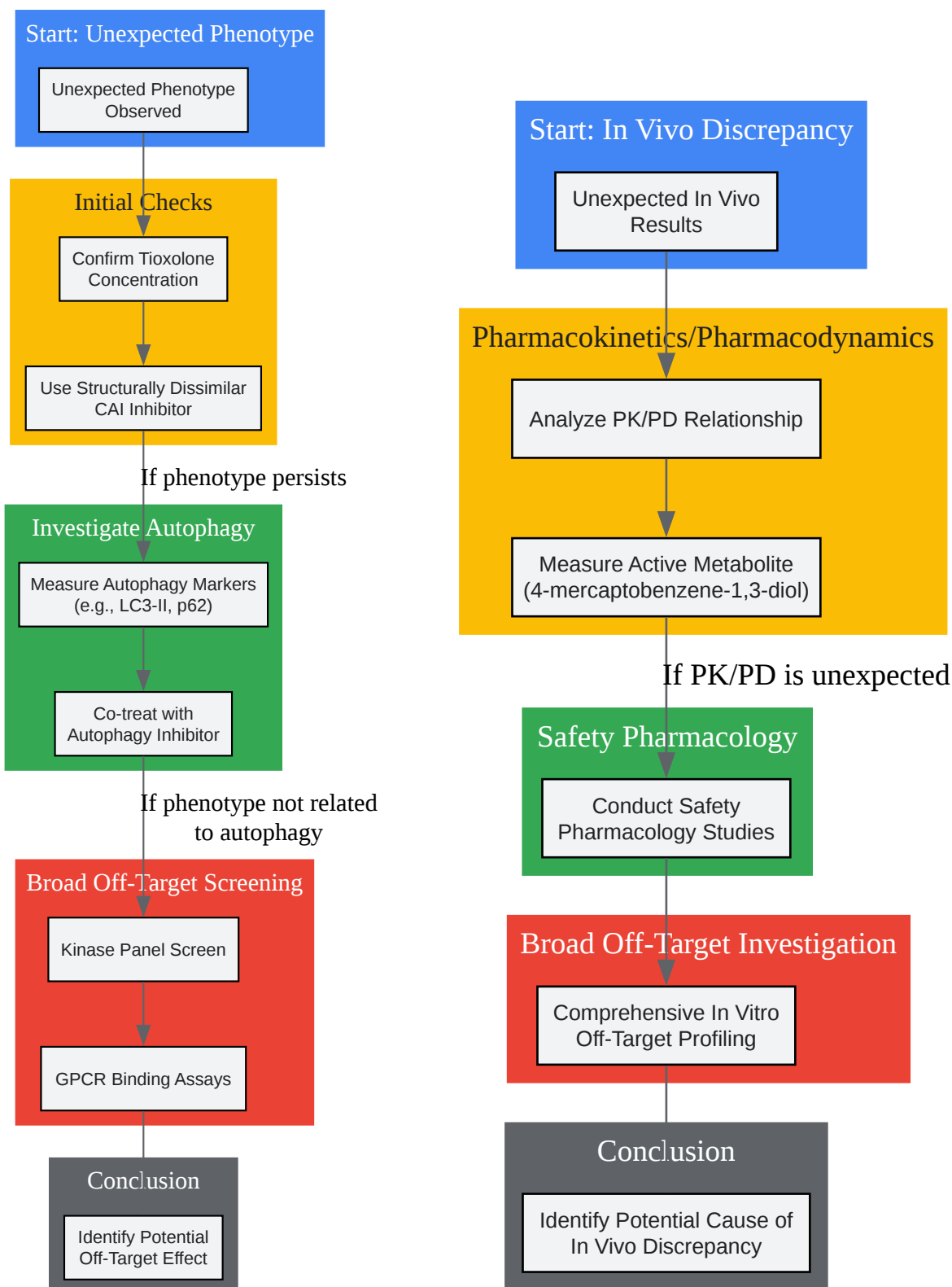
A5: Derivatives of benzoxathiolone, the core structure of Tioxolone, have been reported to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[6][7][8] This suggests that Tioxolone could potentially interact with these enzymes. Additionally, some small molecules with thiol-reactive moieties have been shown to cause off-target effects through thiol alkylation of proteins.[9]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cellular Assays

You are using Tioxolone to inhibit carbonic anhydrase in your cell-based assay, but you observe a phenotype that is inconsistent with the known function of CAI.

Troubleshooting Workflow:



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